

Application Notes and Protocols for Drisapersen in Cell Culture Experiments

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Compound of Interest

Compound Name: *Drisapersen*

Cat. No.: *B13920748*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of **Drisapersen** in in vitro cell culture experiments. **Drisapersen** is an antisense oligonucleotide designed to induce exon 51 skipping in the dystrophin pre-mRNA, offering a potential therapeutic approach for Duchenne muscular dystrophy (DMD).

Product Information

Characteristic	Description
Drug Name	Drisapersen (also known as KYNDRISA®, PRO051, GSK2402968)
Chemical Class	2'-O-methyl phosphorothioate (2'OMePS) antisense oligonucleotide[1][2]
Mechanism of Action	Binds to a specific sequence within exon 51 of the dystrophin pre-mRNA, sterically hindering the binding of splicing factors. This leads to the exclusion of exon 51 from the mature mRNA, restoring the reading frame in applicable DMD mutations and enabling the production of a truncated, partially functional dystrophin protein. [3]
Molecular Formula	C ₂₁₁ H ₂₅₆ N ₇₆ Na ₁₉ O ₁₁₉ P ₁₉ S ₁₉
Molecular Weight	7395.0 g/mol

Quantitative Data Summary

The following tables summarize key quantitative data for the use of **Drisapersen** and similar oligonucleotides in cell culture.

Table 1: Recommended Storage Conditions

Form	Temperature	Duration	Additional Notes
Lyophilized Powder	-20°C	1 month	Sealed, away from moisture.
-80°C	6 months	Sealed, away from moisture.	
Stock Solution (in water)	-20°C	1 month	Aliquot to avoid freeze-thaw cycles.
-80°C	6 months	Aliquot to avoid freeze-thaw cycles.	
Working Solution (in media)	37°C	Up to 72 hours	Stability of phosphorothioate oligonucleotides in 10% FBS-containing media is high, with a half-life of >72 hours ^[1] .

Table 2: In Vitro Efficacy and Cytotoxicity

Parameter	Cell Line	Concentration	Result	Reference
EC ₅₀ (Exon Skipping)	Primary DMD Muscle Cells (del exon 44)	94.8 nM	For a PS-modified 2'OMe/ENA chimera targeting exon 45.	[4]
Effective Concentration	Immortalized DMD Myoblasts	100 nM	Induced exon 51 skipping.	
Effective Concentration	Immortalized DMD Myoblasts	800 nM	Used in long-term gymnotic uptake experiments.	
Dose-Response (Exon Skipping)	Immortalized DMD Muscle Cells	1, 3, 10 µM	Dose-dependent increase in exon 51 skipping.	
Cytotoxicity	Various Cancer Cell Lines	Varies	Cytotoxicity of 2'OMePS oligonucleotides can be sequence and structure-dependent.	[5][6]

Experimental Protocols

Preparation of Drisapersen Stock Solution (1 mM)

Materials:

- Lyophilized **Drisapersen**
- Nuclease-free water

Procedure:

- Bring the vial of lyophilized **Drisapersen** to room temperature.

- Briefly centrifuge the vial to collect the powder at the bottom.
- Reconstitute the lyophilized powder in nuclease-free water to a final concentration of 1 mM. Refer to the manufacturer's certificate of analysis for the exact amount of solvent to add.
- Gently vortex or pipette to dissolve the powder completely. If needed, brief sonication can aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes in nuclease-free tubes.
- Store the aliquots at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Preparation of Working Solution in Cell Culture Medium

Materials:

- **Drisapersen** stock solution (1 mM)
- Pre-warmed, complete cell culture medium (e.g., DMEM/F-12 supplemented with serum and antibiotics)

Procedure:

- Thaw an aliquot of the **Drisapersen** stock solution at room temperature.
- Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration (e.g., 100 nM, 1 μ M).
- Mix gently by inverting the tube or pipetting. Do not vortex, as this can cause foaming of the medium.
- It is recommended to filter-sterilize the final working solution using a 0.22 μ m syringe filter before adding it to the cells, especially for long-term experiments.

Cell Treatment Protocol (Gymnotic Delivery)

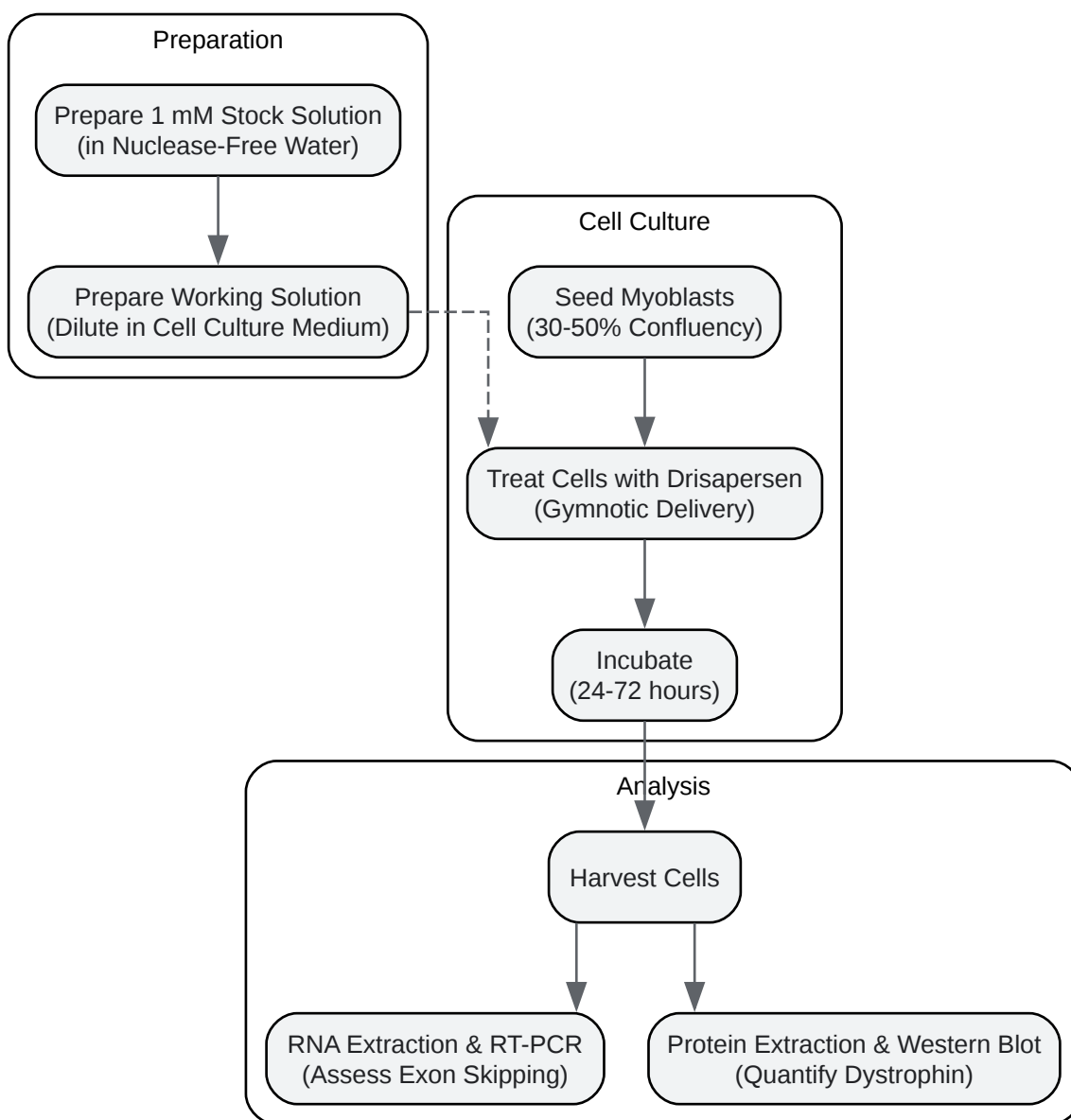
Gymnotic delivery refers to the unassisted uptake of "naked" oligonucleotides by cells in culture, without the need for transfection reagents. This method is particularly effective for phosphorothioate-modified oligonucleotides like **Drisapersen**.

Procedure:

- **Cell Seeding:** Seed the target cells (e.g., human myoblasts) in a multi-well plate at a density that will result in 30-50% confluency at the time of treatment. Adherent cells should be plated the day before treatment.
- **Preparation of Treatment Medium:** Prepare the **Drisapersen** working solution in the appropriate cell culture medium as described in Protocol 2.
- **Cell Treatment:**
 - For adherent cells: Aspirate the existing medium from the wells and replace it with the **Drisapersen**-containing medium.
 - For suspension cells: Gently pellet the cells by centrifugation and resuspend them in the **Drisapersen**-containing medium.
- **Incubation:** Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time can range from 24 to 72 hours, or even longer for gymnotic delivery, to achieve maximal exon skipping and protein restoration.
- **Analysis:** After the incubation period, cells can be harvested for downstream analysis, such as RNA extraction for RT-PCR to assess exon skipping, or protein extraction for Western blotting to quantify dystrophin expression.

Visualizations

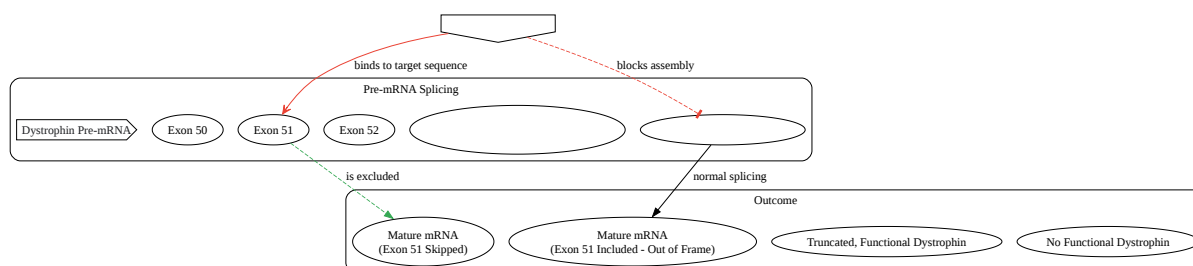
Experimental Workflow for Drisapersen Cell Culture Experiments



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Caption: Workflow for preparing and using **Drisapersen** in cell culture experiments.

Mechanism of Drisapersen-Induced Exon 51 Skipping



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